

In-Depth Technical Guide: 2-(tert-Butyldimethylsilyl)thiazole

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Compound of Interest

Compound Name: 2-(tert-Butyldimethylsilyl)thiazole

Cat. No.: B144738

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CAS Number: 137382-38-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(tert-Butyldimethylsilyl)thiazole**, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its utility in the development of novel therapeutic agents. Experimental protocols for key transformations and relevant signaling pathways where thiazole derivatives have shown notable activity are also presented.

Introduction

2-(tert-Butyldimethylsilyl)thiazole is a key intermediate in synthetic chemistry, valued for the stability of the tert-butyldimethylsilyl (TBDMS) protecting group and the inherent reactivity of the thiazole ring. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including as anticancer, antibacterial, and anti-inflammatory agents.^{[1][2]} The silyl group at the 2-position of the thiazole ring serves a dual purpose: it acts as a protecting group and facilitates regioselective functionalization, making this compound a valuable tool for the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(tert-Butyldimethylsilyl)thiazole** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **2-(tert-Butyldimethylsilyl)thiazole**

Property	Value	Reference
CAS Number	137382-38-8	[3]
Molecular Formula	C ₉ H ₁₇ NSSi	[3]
Molecular Weight	199.39 g/mol	[3]
Appearance	Colorless liquid	[3]
Purity	≥97.0% (GC)	[3]
Density	0.97 g/cm ³	[3]
Refractive Index	1.50	[3]
Boiling Point	Not available	
Melting Point	Not applicable	[3]
Solubility	Soluble in organic solvents such as ethers and hydrocarbons.	
Storage Conditions	Moisture sensitive. Store under an inert atmosphere.	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2-(tert-Butyldimethylsilyl)thiazole**. While experimentally obtained spectra for this specific compound are not readily available in the public domain, predicted data and data from similar structures provide valuable insights.

Table 2: Predicted Mass Spectrometry Data for 2-(tert-Butyldimethylsilyl)thiazole

Adduct	m/z	Predicted CCS (\AA^2)	Reference
$[\text{M}+\text{H}]^+$	200.09238	145.1	[1]
$[\text{M}+\text{Na}]^+$	222.07432	153.5	[1]
$[\text{M}]^+$	199.08455	147.9	[1]

Table 3: Representative ^1H and ^{13}C NMR Chemical Shifts for the Thiazole Ring and TBDMS Group

Group	Representative ^1H NMR Chemical Shift (ppm)	Representative ^{13}C NMR Chemical Shift (ppm)	Reference
Thiazole H-4	~7.4-8.0	~120-125	[4]
Thiazole H-5	~7.2-7.8	~140-145	[4]
$\text{Si}-\text{C}(\text{CH}_3)_3$	~0.9	~26	[5]
$\text{Si}(\text{CH}_3)_2$	~0.1	~-4	[5]

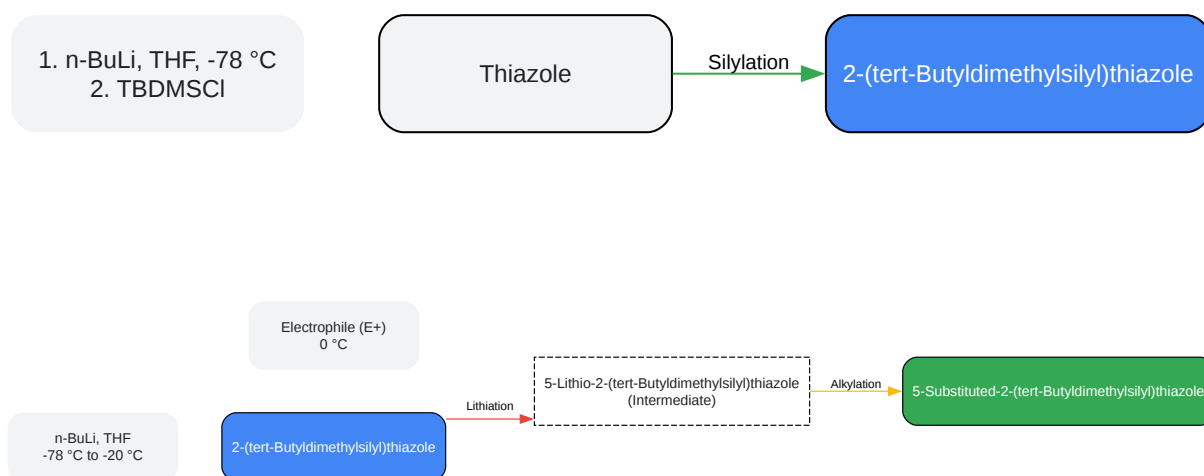
Table 4: Representative Infrared (IR) Absorption Frequencies for Thiazole and Silyl Compounds

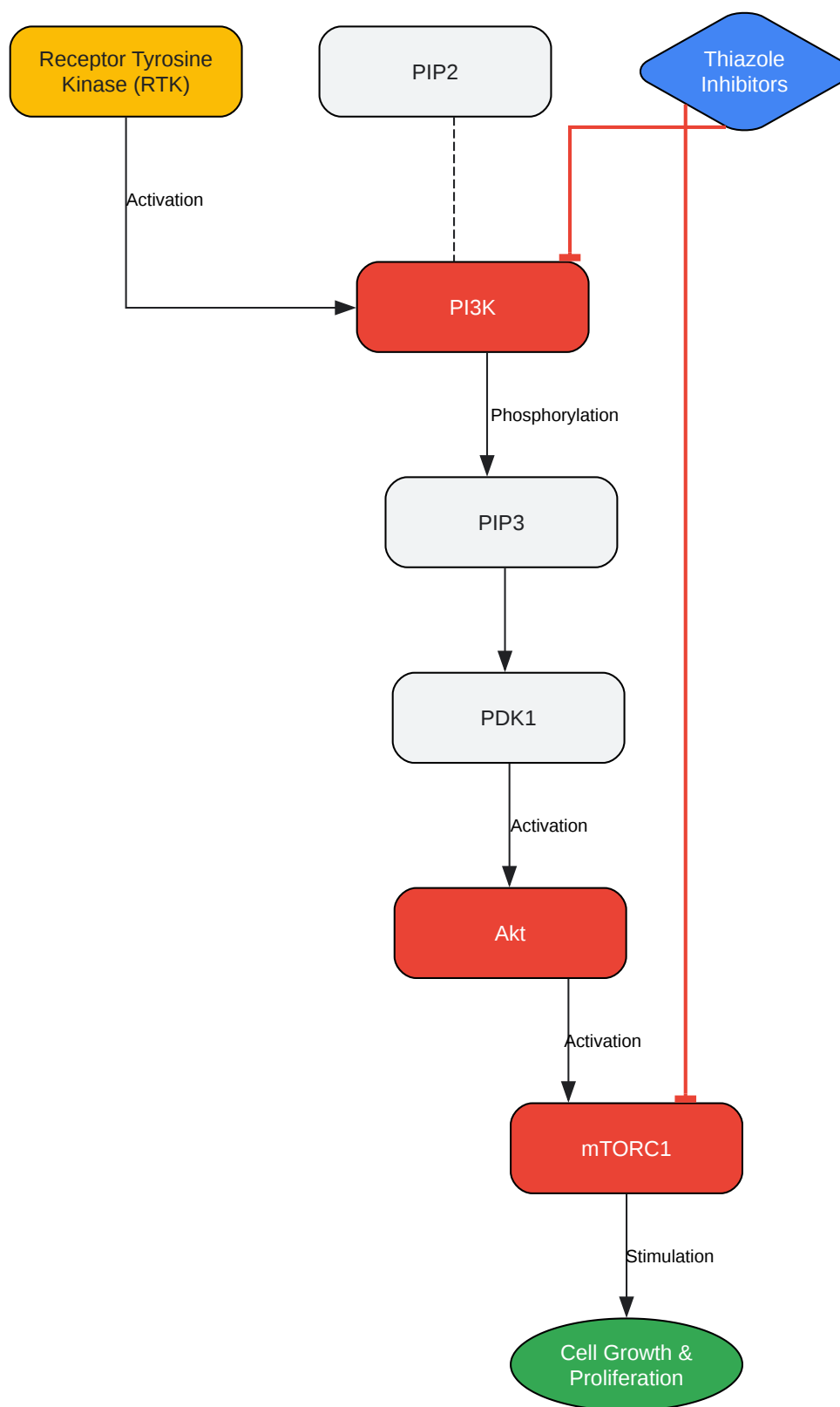
Functional Group	Characteristic Absorption Range (cm^{-1})	Reference
C-H stretch (aromatic)	3100-3000	[6]
C=N stretch (thiazole ring)	1620-1580	[7]
C-S stretch (thiazole ring)	800-600	[7]
Si-C stretch	1260-1240, 840-760	
C-H bend (tert-butyl)	1395-1365	[6]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(tert-Butyldimethylsilyl)thiazole** is not widely published, a general and plausible synthetic route involves the deprotonation of thiazole at the C-2 position with a strong base, followed by quenching with a tert-butyldimethylsilyl electrophile.



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